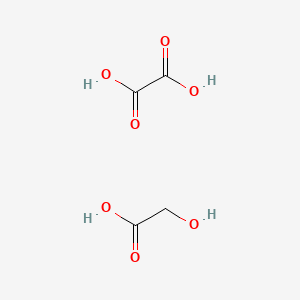

2-Hydroxyacetic acid;oxalic acid

Description

Significance of 2-Hydroxyacetic Acid (Glycolic Acid) and Oxalic Acid as Platform Chemicals

Glycolic acid and oxalic acid are recognized as valuable platform chemicals, serving as foundational molecules for the synthesis of a wide array of other chemicals and materials. Their versatility stems from their unique chemical structures, which allow for a variety of chemical transformations.

Glycolic Acid is the smallest α-hydroxy acid (AHA), featuring both a hydroxyl and a carboxylic acid functional group. chemicalbook.comnih.gov This dual functionality makes it a useful intermediate in organic synthesis for reactions such as oxidation-reduction, esterification, and polymerization. wikipedia.org It is a key monomer in the production of biocompatible polymers like polyglycolic acid (PGA) and its copolymers, which have significant applications in the medical field. wikipedia.orgyoutube.com

Oxalic Acid , the simplest dicarboxylic acid, is a powerful reducing and chelating agent. wikipedia.orgresearchgate.net It serves as a crucial starting material for producing a variety of high-value products, including glyoxylic acid, which is an important C2 building block for many industrially significant organic molecules. nih.gov Oxalic acid's ability to form stable complexes with metal ions makes it indispensable in various industrial processes, including metal treatment and the purification of rare-earth metals. wikipedia.orgpostapplescientific.comchemstartech.com Furthermore, it is being explored as a potential sustainable platform chemical in a value tree for producing ingredients for the cosmetics, polymer, and pharmaceutical industries, with a focus on its production from renewable feedstocks like CO2. nih.gov

Interdisciplinary Research Landscape Involving Glycolic Acid and Oxalic Acid

The unique properties of glycolic and oxalic acid have fostered a broad and interdisciplinary research landscape, with applications spanning from materials science and medicine to environmental science and nanotechnology.

Glycolic Acid research is prominent in several fields:

Polymer Chemistry: A primary area of research is its use as a monomer for biodegradable polymers like polyglycolic acid (PGA). wikipedia.orgfrontiersin.org These polymers are valued for their excellent gas barrier properties and are used in food packaging and, when copolymerized, to enhance the biodegradability of other plastics. youtube.comlaballey.com

Biomedical Applications: PGA derived from glycolic acid is extensively researched for medical applications, including absorbable sutures, drug delivery systems, and tissue engineering scaffolds. youtube.comlaballey.com

Dermatology and Cosmetics: Glycolic acid is widely studied for its dermatological effects, including its use in chemical peels to treat conditions like acne, melasma, and photoaging. researchgate.netwebmd.com Research focuses on its ability to stimulate collagen production and enhance epidermal renewal. mdpi.comnih.govresearchgate.net

Oxalic Acid is the subject of diverse research initiatives:

Materials Science and Metallurgy: Its chelating properties are leveraged in research on metal treatment, rust removal, and the synthesis of metal oxalate (B1200264) complexes. wikipedia.orgpostapplescientific.comchemstartech.com It is also used in the anodizing of aluminum to create durable and colored finishes. wikipedia.orgchemstartech.com

Nanotechnology: Oxalic acid is utilized in the fabrication of self-arranged nanotemplates, the modification of carbon nanotube surface properties, and the creation of nanowire arrays. researchgate.net It is also used for the controlled dissolution of metal oxides in the purification of specific iron oxide phases. researchgate.net

Environmental Science: Research explores the role of oxalic acid as a significant component of atmospheric organic aerosols and its formation mechanisms. mdpi.com Its degradation is also studied as a model for the efficacy of nanocatalysts in breaking down pollutants. researchgate.net

Biotechnology: Fungi like Aspergillus niger are being investigated for their ability to produce high yields of oxalic acid, which can be used in biohydrometallurgical processes for metal leaching. nih.gov

Scope and Research Focus of Glycolic Acid and Oxalic Acid Systems

Current and future research on glycolic and oxalic acid is driven by the need for sustainable processes and high-performance materials.

Glycolic Acid research is focused on:

Sustainable Production: A significant research thrust is the development of cost-effective and environmentally friendly production methods. This includes biotechnological routes using genetically modified microorganisms like E. coli and microalgae to produce glycolic acid from renewable resources like lignocellulosic sugars. frontiersin.orgnih.govosti.gov Chemical synthesis from formaldehyde (B43269) and synthesis gas remains a key area of optimization. chemicalbook.comchemicalbook.comchemicalbook.com

Advanced Polymer Applications: Ongoing research aims to improve the properties of PGA and its copolymers for broader applications. This includes enhancing its ductility and barrier properties by blending it with other polymers. youtube.com

Enhanced Dermatological Formulations: The development of innovative delivery systems, such as liposomes and nanoparticles, is being explored to improve the penetration, stability, and efficacy of glycolic acid in skincare products while minimizing irritation. mdpi.com

Oxalic Acid research is centered on:

Green Synthesis Routes: A major focus is on sustainable production methods, particularly through the electrochemical reduction of CO2. nih.govresearchgate.net This aligns with carbon capture and utilization (CCU) strategies. nih.gov Other routes being investigated include production from biomass and the oxidation of ethylene (B1197577) glycol. nih.govgoogle.com

Catalysis: Oxalic acid is being studied as an in situ source of carbon monoxide in palladium-catalyzed reactions for the synthesis of aromatic carboxylic acids. rsc.org It is also used as a dual C1 surrogate in the synthesis of complex organic molecules. rsc.org

Novel Applications: Researchers are exploring new uses for oxalic acid, such as its potential as an antiviral agent by blocking the entry of SARS-CoV-2 variants into host cells. nih.gov In the field of polymer chemistry, it is being investigated as an initiator for the copolymerization of CO2 and propylene (B89431) oxide to synthesize polyols. researchgate.net

Interactive Data Table: Research Focus on Glycolic and Oxalic Acid

| Chemical Compound | Key Research Areas | Specific Research Topics |

| 2-Hydroxyacetic Acid (Glycolic Acid) | Sustainable Production | Biotechnological synthesis from renewable feedstocks (e.g., sugars, microalgae) frontiersin.orgnih.govosti.gov, Optimization of chemical synthesis routes chemicalbook.comchemicalbook.comchemicalbook.com |

| Polymer Chemistry | Development of biodegradable polymers (PGA) and copolymers wikipedia.orgfrontiersin.org, Enhancing polymer properties (e.g., ductility, barrier) youtube.com | |

| Biomedical Applications | Absorbable sutures, drug delivery systems, tissue engineering youtube.comlaballey.com | |

| Dermatology | Chemical peels for acne and photoaging researchgate.netwebmd.com, Collagen stimulation and skin renewal mdpi.comnih.govresearchgate.net, Advanced delivery systems mdpi.com | |

| Oxalic Acid | Sustainable Production | Electrochemical reduction of CO2 nih.govresearchgate.net, Production from biomass nih.gov, Oxidation of ethylene glycol google.com |

| Materials Science & Metallurgy | Metal treatment and rust removal wikipedia.orgpostapplescientific.comchemstartech.com, Aluminum anodizing wikipedia.orgchemstartech.com, Synthesis of metal oxalate complexes wikipedia.org | |

| Catalysis | In situ CO generation rsc.org, Dual C1 surrogate in organic synthesis rsc.org | |

| Nanotechnology | Fabrication of nanotemplates and nanowires researchgate.net, Modification of carbon nanotubes researchgate.net | |

| Novel Applications | Antiviral research nih.gov, Polymer initiator researchgate.net |

Properties

CAS No. |

9028-71-1 |

|---|---|

Molecular Formula |

C4H6O7 |

Molecular Weight |

166.09 g/mol |

IUPAC Name |

2-hydroxyacetic acid;oxalic acid |

InChI |

InChI=1S/C2H2O4.C2H4O3/c3-1(4)2(5)6;3-1-2(4)5/h(H,3,4)(H,5,6);3H,1H2,(H,4,5) |

InChI Key |

PEPZJNACDBHXCI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Production Pathways

Chemical Synthesis Approaches

Electrocatalytic Conversion of Oxalic Acid to Glycolic Acid

The electrocatalytic hydrogenation (ECH) of oxalic acid offers a green and direct route to synthesize glycolic acid, often at ambient temperature and pressure, using electricity to drive the chemical reduction. nih.govchemistryviews.orgacs.org This method circumvents the need for high-pressure hydrogen gas and high temperatures typically associated with conventional catalytic hydrogenation. The process is considered a promising avenue for producing value-added chemicals from CO2-derived feedstocks. researchgate.net

A variety of materials have been investigated for their efficacy in the electrocatalytic reduction of oxalic acid. Titanium dioxide (TiO2)-based materials are prominent, particularly in nanostructured forms. Mesoporous anatase TiO2 spheres have demonstrated excellent electrocatalytic activity at room temperature. chemistryviews.org The high specific surface area of the mesoporous structure exposes more active sites, which are crucial for the reaction. chemistryviews.org The key to their activity is the Ti³⁺/Ti⁴⁺ redox pair, where Ti⁴⁺ is first reduced to Ti³⁺, which then serves as the active site for reducing oxalic acid. chemistryviews.org

Similarly, electrodes made from anodized titanium foils, which form TiO2 nanotube arrays, are robust and non-toxic catalysts. researchgate.net The performance of these electrodes is linked to the concentration of oxygen vacancies and the presence of amorphous TiO2 nanoparticles or debris interacting with the nanotubes.

Other catalytic systems include:

Bismuth(III) oxide (Bi2O3) : A Bi2O3-based electrocatalyst has been reported for the selective conversion of oxalic acid to glycolic acid in acidic media. rsc.org

Lead (Pb) electrodes : Lead has been historically used and studied for this reaction, serving as a benchmark material. nih.gov

Optimizing reaction conditions and catalyst design is critical for maximizing the selectivity and yield of glycolic acid. One effective strategy involves modifying the catalyst surface. For instance, adsorbing aluminum ions (Al³⁺) onto an anatase TiO2 nanosheet array has been shown to double the productivity of glycolic acid (from 0.65 to 1.3 mmol cm⁻² h⁻¹) and increase the Faradaic efficiency from 69% to 85% at a potential of -0.74 V vs. RHE. nih.govacs.orgresearchgate.net The Al³⁺ adatoms act as electrophilic sites, enhancing the adsorption of both oxalic acid and the glyoxylic acid intermediate, while also promoting the generation of reactive hydrogen species on the TiO2 surface. nih.govacs.org

The structure of the catalyst itself plays a vital role. The mesoporous nature of TiO2 spheres helps to confine the glyoxylic acid intermediate, facilitating its further reduction to glycolic acid before it can diffuse away. chemistryviews.org On TiO2 nanotube arrays, a cumulative Faradaic efficiency of about 84% has been achieved, with the efficiency for glycolic acid reaching around 60% at an oxalic acid conversion of 30%. The applied electrode potential is another key parameter; for example, on Pb electrodes, the intermediate glyoxylic acid is detected below -0.70 V, with its surface concentration peaking at -0.85 V before it is further reduced to glycolic acid at potentials around -0.95 V. nih.gov

| Catalyst System | Key Optimization Strategy | Glycolic Acid (GA) Selectivity / Faradaic Efficiency (FE) | Oxalic Acid (OX) Conversion | Reference |

|---|---|---|---|---|

| Al³⁺-adsorbed TiO₂ nanosheet array | Cation adsorption | 85% FE for GA | Not specified | nih.gov |

| Bi₂O₃ | Potential-driven reconstruction | 87% selectivity for GA | 82% | rsc.org |

| TiO₂ nanotube array | Structural characteristics | ~60% FE for GA | ~30% | |

| Mesoporous TiO₂ spheres | Mesoporous structure | High selectivity | Not specified | chemistryviews.org |

Catalysts can undergo significant changes during the electrocatalytic process, which can enhance their activity and selectivity. A notable example is the Bi2O3 catalyst, which experiences a potential-driven reconstruction during the reaction. rsc.org This in-situ structural evolution transforms the initial Bi2O3 particles into a dendrite-like Bi/Bi2O3 heterostructure. rsc.org This newly formed structure is highly active for the selective hydrogenation of oxalic acid to glycolic acid, achieving 87% selectivity with an 82% conversion of oxalic acid at -0.5 V vs. RHE. rsc.org

In-situ spectroscopic techniques, such as Fourier transform infrared (FTIR) reflection spectroscopy, have been instrumental in observing the reaction at a molecular level on the electrode surface. nih.gov Studies on a Pb electrode using this technique have allowed for the real-time detection of the intermediate glyoxylic acid and the final product, glycolic acid. nih.gov These investigations revealed that glyoxylic acid begins to form at potentials below -0.70 V, and as the potential becomes more negative, it is subsequently reduced to glycolic acid, which is first detected around -0.95 V. nih.gov At potentials below -1.50 V, all the produced glyoxylic acid is converted to glycolic acid, which does not undergo further reduction. nih.gov

Heterogeneous Catalytic Hydrogenation of Oxalic Acid to Glycolic Acid

Heterogeneous catalytic hydrogenation is a well-established industrial process that involves reacting oxalic acid with hydrogen gas in the presence of a solid catalyst. This direct conversion method avoids the multi-step esterification route traditionally used. rsc.orgrsc.org Research has focused on developing highly selective and stable catalysts that can operate under mild conditions. rsc.orgfigshare.com

Extensive catalyst screening has identified key design principles for the efficient hydrogenation of oxalic acid. rsc.org

Active Metal : Ruthenium (Ru) has been consistently identified as the most active and selective metal for this reaction. rsc.orgrsc.org In one study, a ruthenium catalyst resulted in a 73% conversion of oxalic acid with a 90% selectivity towards glycolic acid. rsc.org Other metals like palladium also show some activity, but ruthenium is superior. rsc.org

Support Material : The choice of support material significantly influences catalyst performance. Carbon has been shown to be the most suitable support for ruthenium catalysts in this application. rsc.orgrsc.org Other supports investigated include TiO2, ZrO2, and Al2O3. nih.govacs.org

Promoters : The addition of a second metal as a promoter can dramatically enhance catalyst performance. Tin (Sn) is a particularly effective promoter for ruthenium-based catalysts. rsc.orgrsc.org The addition of tin significantly reduces the formation of acetic acid, a major byproduct, thereby increasing the selectivity for glycolic acid. rsc.org One study showed that adding 1 wt% of tin as a promoter reduced acetic acid production by 61%. rsc.org The combination of ruthenium and tin has led to catalysts that can achieve a 95% yield of glycolic acid in batch reactors (75 °C, 100 bar H₂) and up to 100% yield in flow reactors. figshare.comacs.orgresearchgate.net

Stability Enhancement : Catalyst stability in the highly acidic reaction environment (pH < 1) is a significant challenge. figshare.comnih.gov Insufficient reduction of the Ru/Sn metals has been identified as a cause of deactivation. figshare.comnih.gov The presence of chloride, often from catalyst precursors, can also decrease stability. figshare.comnih.gov The addition of a third metal, such as platinum (Pt), to the Ru-Sn system has been shown to significantly improve catalyst stability, reducing activity loss to just 9% over multiple uses while maintaining high activity and selectivity. figshare.comresearchgate.netnih.govresearchgate.net

Optimal reaction conditions have also been established. Temperatures below 140°C are favored to prevent the decomposition of oxalic acid into volatile compounds like formic acid and CO2. rsc.orgresearchgate.net The ideal temperature range for high glycolic acid yield is typically between 70-100°C. figshare.comresearchgate.net

| Catalyst System | Key Feature | Glycolic Acid (GA) Yield | Operating Conditions | Reference |

|---|---|---|---|---|

| Ru/C | Most active metal on suitable support | ~66% (calculated from 73% conversion and 90% selectivity) | 125 °C, 6 h | rsc.org |

| Ru-Sn/C | Tin promoter reduces acetic acid formation | 95% | 75 °C, 100 bar H₂, 4 h (Batch) | figshare.comresearchgate.net |

| Ru-Sn/C | Optimized for flow reaction | 100% | 70-100 °C, 60 bar H₂ (Flow) | figshare.comresearchgate.net |

| Ru-Sn-Pt/C | Platinum promoter enhances stability | Maintained high activity/selectivity over multiple uses | Not specified | nih.govresearchgate.net |

| Ru/TiO₂ | Early example of Ru catalyst | 76% | 100 °C, 4 h (Batch) | rsc.org |

Reaction Conditions and Parameter Optimization (Temperature, Pressure, Solvent)

The synthesis and conversion of glycolic acid and oxalic acid are highly dependent on specific reaction conditions. Optimization of parameters such as temperature, pressure, and the choice of solvent is critical for maximizing yield and selectivity.

In the production of oxalic acid, the oxidation of ethylene (B1197577) glycol or glycolic acid can be performed in the presence of nitric acid. The reaction temperature for this process typically ranges from 30 to 100°C, with a preferred range of 60 to 100°C for influencing both the reaction rate and selectivity. google.com The concentration of the nitric acid medium is also a key parameter, with a preferable range between 2 and 70 percent by weight. google.com For the electrooxidation of oxalic acid using a boron-doped diamond (BDD) electrode in a nitric acid environment, a current density of 60 mA cm⁻² and an electrode plate spacing of 2 cm have been identified as optimal process conditions. nih.gov

The synthesis of glycolic acid via the hydrolysis of hydroxyacetonitrile is conducted under normal pressure at temperatures between 100-160°C, with an optimal range of 115-130°C. google.com This reaction occurs in an acidic medium, which can be sulfuric acid, phosphoric acid, nitric acid, hydrochloric acid, or a mixture thereof. google.com

For the direct hydrogenation of oxalic acid to glycolic acid, temperature and pressure are significant factors. Studies have shown that this reduction can be performed at temperatures lower than previously reported. uva.nl For instance, effective conversion has been observed at temperatures between 75°C and 130°C under a hydrogen pressure of 100 bar. uva.nl It is noted that oxalic acid can be unstable at higher temperatures, with complete decomposition observed at 150°C and 170°C. researchgate.net The reaction is typically carried out in an aqueous solution. uva.nl

Enzymatic processes also have specific optimal conditions. The glycolate (B3277807) oxidase catalyzed oxidation of glycolic acid to glyoxylic acid has an optimal pH range of 7.8-8.6 and an optimal temperature of 35-40°C. googleapis.com The reaction can be conducted at oxygen pressures above atmospheric to increase the rate. google.com

Table 1: Optimized Reaction Conditions for Glycolic and Oxalic Acid Synthesis

| Reaction | Parameter | Value/Range | Notes |

|---|---|---|---|

| Oxidation of Glycolic Acid to Oxalic Acid | Temperature | 60 - 100°C google.com | In nitric acid medium. google.com |

| Nitric Acid Conc. | 2 - 70 wt% google.com | ||

| Electrooxidation of Oxalic Acid | Current Density | 60 mA cm⁻² nih.gov | Using BDD electrode. nih.gov |

| Hydrolysis of Hydroxyacetonitrile to Glycolic Acid | Temperature | 115 - 130°C google.com | Under normal pressure. google.com |

| Solvent/Medium | 60-98% Sulfuric Acid google.com | ||

| Hydrogenation of Oxalic Acid to Glycolic Acid | Temperature | 75 - 130°C uva.nl | |

| Pressure (H₂) | 100 bar uva.nl | Aqueous solvent. uva.nl | |

| Enzymatic Oxidation of Glycolic Acid | Temperature | 35 - 40°C googleapis.com | Using glycolate oxidase. googleapis.com |

| pH | 7.8 - 8.6 googleapis.com |

Continuous Flow Processes for Scalable Production

Continuous flow processes offer significant advantages for the scalable industrial production of chemicals, including glycolic and oxalic acids, by enabling better process control, enhanced safety, and potentially higher throughput compared to batch reactors. Research has demonstrated the feasibility of translating batch reactions for these compounds into stable, continuous systems.

A notable example is the direct reduction of oxalic acid to glycolic acid. This process has been successfully adapted to a continuous flow system using industrially relevant conditions. researchgate.net This transition allowed for a reduction in reaction temperature by 25°C to 50°C and shortened the reaction time from hours to minutes, while demonstrating catalyst stability for over 100 hours. researchgate.net Furthermore, the development of a flow cell electrolyzer for the continuous reduction of oxalic acid highlights the application of electrochemical methods in continuous production. nih.gov In one such setup, a 0.5 M oxalic acid solution was recirculated for 5.5 hours at a current density of -500 mA cm⁻², achieving a selective conversion to glyoxylic acid of 81%. nih.gov

The production of oxalic acid from ethylene glycol and/or glycolic acid has also been envisioned in a continuous manner. A described process involves the simultaneous feeding of the reactant (or its aqueous solution) and a molecular oxygen-containing gas to a reactor. google.com While not exclusively a flow chemistry setup in the modern sense, this approach incorporates principles of continuous processing for large-scale manufacturing.

The broader field of organic synthesis increasingly utilizes automated continuous flow systems, which can concatenate multiple reaction steps, thereby avoiding the need for intermediate purification. nih.gov Such systems, which can be automated using open-source software, demonstrate the potential for rapid, multi-gram production of complex molecules and could be adapted for the multi-step synthesis pathways involving glycolic and oxalic acids. nih.gov

Other Chemical Conversion Routes Involving Glycolic Acid and Oxalic Acid

Beyond direct synthesis, several interconversion routes are crucial in the chemistry of C2 carboxylic acids.

Oxidation of Glyoxylic Acid to Oxalic Acid

Glyoxylic acid can be readily oxidized to oxalic acid through various chemical and biological pathways. In the presence of dilute nitric acid, glyoxal (B1671930) is oxidized to oxalic acid, with glyoxylic acid formed as an intermediate substance. royalsocietypublishing.org Similarly, hot nitric acid can oxidize glyoxal to glyoxylic acid, but this exothermic reaction can also produce oxalic acid as a main side product. wikipedia.org

A classic organic reaction, the Cannizzaro reaction, can be utilized where glyoxylic acid undergoes autooxidation and reduction (disproportionation) in an alkaline medium to yield both oxalic acid and glycolic acid. wikipedia.orggoogle.com

Enzymatically, the oxidation of glyoxylate (B1226380) to oxalate (B1200264) is a known biological reaction. Glycolate oxidase, an enzyme found in both plants and animals, is capable of catalyzing the oxidation of glyoxylate to oxalate. nih.govnih.gov In humans, a small amount of glyoxylate is converted to oxalate by cytoplasmic lactate (B86563) dehydrogenase. wikipedia.org

Reduction of Glyoxylic Acid to Glycolic Acid

Glyoxylic acid serves as a direct precursor to glycolic acid through reduction. As mentioned above, the Cannizzaro reaction of glyoxylic acid in an alkaline medium results in the formation of glycolic acid alongside oxalic acid. wikipedia.orggoogle.com

In biological systems, this reduction is a key metabolic step. The enzyme glyoxylate reductase, which has been isolated from plant sources, catalyzes the reduction of glyoxylic acid to glycolic acid. wikipedia.orgresearchgate.net This reaction is part of the photorespiration pathway in plants. wikipedia.org

Biotechnological and Fermentative Production

Biotechnological routes for producing glycolic acid from renewable resources have garnered significant interest as an alternative to traditional chemical synthesis. nih.govnih.gov These methods utilize microorganisms, often genetically engineered, to convert feedstocks like sugars into glycolic acid. nih.gov There are no known natural microbial pathways that directly produce high titers of glycolic acid from common, inexpensive feedstocks, necessitating the development of synthetic metabolic pathways in host organisms. nih.gov

Genetically Modified Microorganisms for Glycolic Acid Production

The microbial production of glycolic acid has been successfully established in several host microorganisms, including Escherichia coli, Corynebacterium glutamicum, and yeasts like Saccharomyces cerevisiae and Kluyveromyces lactis. nih.govnih.gov The core of this strategy involves metabolic engineering to channel carbon flux towards glycolic acid.

A prevalent metabolic pathway harnessed for this purpose is the glyoxylate shunt. nih.gov Common genetic modifications aim to accumulate the TCA cycle intermediate isocitrate, often by deleting or attenuating the gene for isocitrate dehydrogenase. nih.govfrontiersin.org To enhance the conversion of isocitrate to glycolic acid, genes encoding isocitrate lyase (which converts isocitrate to glyoxylate) and glyoxylate reductase (which converts glyoxylate to glycolate) are overexpressed. nih.govfrontiersin.org

For example, in one engineered E. coli strain, 13 genetic modifications were implemented to achieve a production of approximately 57 g/L of glycolic acid. These included the overexpression of an NADPH-dependent glyoxylate reductase, attenuation of isocitrate dehydrogenase, and deletion of pathways leading to byproducts like lactate and acetate. frontiersin.org Further engineering efforts have resulted in strains capable of producing up to 65 g/L. frontiersin.org

These engineered microorganisms can utilize various carbon sources, including D-glucose, D-xylose, ethanol, and acetate, for glycolic acid production. nih.govfrontiersin.org The choice of host and specific genetic modifications can be tailored to the desired feedstock and production conditions. nih.gov

Table 2: Examples of Genetically Modified Microorganisms for Glycolic Acid Production

| Microorganism | Key Genetic Modifications | Carbon Source | Reported Titer/Yield |

|---|---|---|---|

| Escherichia coli | Overexpression of glyoxylate reductase; attenuation of isocitrate dehydrogenase; deletion of side-pathway genes. frontiersin.org | D-Glucose frontiersin.org | ~57 g/L (45% theoretical yield) frontiersin.org |

| Escherichia coli | Further genetic modifications on the above strain. frontiersin.org | D-Glucose frontiersin.org | 65 g/L (90% theoretical yield) frontiersin.org |

| Saccharomyces cerevisiae | Engineering of the glyoxylate shunt pathway. frontiersin.org | D-xylose, Ethanol frontiersin.org | Not specified |

| Kluyveromyces lactis | Engineering of the glyoxylate shunt pathway. frontiersin.org | D-xylose, Ethanol frontiersin.org | Not specified |

| Corynebacterium glutamicum | Engineering of the TCA cycle and glyoxylate shunt pathway. frontiersin.org | Acetate (D-glucose for growth) frontiersin.org | Not specified |

Biocatalytic Pathways for Oxalic Acid Synthesis from Bio-derived Substrates

The biosynthesis of oxalic acid in microorganisms is a multifaceted process involving several key metabolic pathways and enzymes. Fungi and bacteria utilize bio-derived substrates, primarily carbohydrates, to produce oxalic acid through distinct routes. The direct precursors to oxalic acid are oxaloacetic acid and glyoxylic acid. nih.govwikipedia.org The enzymatic conversion of these precursors is central to the biological synthesis of oxalic acid.

In fungi, such as the well-studied Aspergillus niger, three primary pathways are recognized for oxalic acid production: the cytoplasmic pathway, the mitochondrial tricarboxylic acid (TCA) cycle, and the peroxisomal glyoxylate (GLOX) pathway. nih.govsci-hub.se

Cytoplasmic Pathway: This pathway involves the carboxylation of pyruvate (B1213749) by pyruvate carboxylase (PC) to form oxaloacetate. nih.govsci-hub.se Subsequently, the enzyme oxaloacetase (OXA), also known as oxaloacetate acetylhydrolase, hydrolyzes oxaloacetate into oxalic acid and acetic acid. wikipedia.orgsci-hub.se This pathway is considered a major contributor to oxalate secretion in many fungi. nih.gov

TCA and Glyoxylate Cycles: The TCA and GLOX cycles are coupled in fungal metabolism to support oxalic acid biosynthesis. nih.gov Within the TCA cycle, oxaloacetate is a key intermediate. This oxaloacetate can be diverted for oxalic acid synthesis via oxaloacetase. sci-hub.se The glyoxylate cycle, crucial when organisms grow on C2 compounds, produces glyoxylate from the cleavage of isocitrate by isocitrate lyase (ICL). nih.gov Glyoxylate is then oxidized to oxalate by the enzyme glyoxylate dehydrogenase (GLOXDH). nih.govsci-hub.se

Bacteria also produce oxalic acid, though the mechanisms are less universally characterized than in fungi. oup.com In Burkholderia glumae, a phytopathogenic bacterium, an operon responsible for oxalic acid biosynthesis has been identified. oup.com This involves the conversion of oxaloacetate to oxalate. oup.com Another pathway involves the oxidation of carbohydrates. wikipedia.org

The table below summarizes the key enzymes involved in the primary biocatalytic pathways for oxalic acid synthesis.

| Enzyme Name | Abbreviation | EC Number | Pathway(s) | Function |

| Pyruvate Carboxylase | PC | 6.4.1.1 | Cytoplasmic | Converts pyruvate to oxaloacetate. nih.govsci-hub.se |

| Oxaloacetase | OXA | 3.7.1.1 | Cytoplasmic, TCA Cycle | Hydrolyzes oxaloacetate to oxalic acid and acetate. nih.govwikipedia.org |

| Glyoxylate Dehydrogenase | GLOXDH | 1.2.1.17 | Glyoxylate Cycle | Oxidizes glyoxylate to oxalic acid. nih.govsci-hub.se |

| Malate (B86768) Dehydrogenase | MD | 1.1.1.37 | TCA Cycle | Catalyzes the conversion of malate to oxaloacetate. nih.govresearchgate.net |

| Isocitrate Lyase | ICL | 4.1.3.1 | Glyoxylate Cycle | Cleaves isocitrate to succinate (B1194679) and glyoxylate. nih.govresearchgate.net |

Metabolic Engineering Strategies for Enhanced Yields

To improve the economic viability of microbial fermentation for oxalic acid production, significant research has focused on metabolic engineering to develop hyperproducing strains. nih.gov These strategies aim to channel metabolic flux towards oxalic acid synthesis and away from competing pathways. nih.govyoutube.com

A primary strategy involves the overexpression of key biosynthetic genes. In one notable study, the gene oahA, which encodes oxaloacetate hydrolase (OAH), was overexpressed in a citric acid-producing strain of Aspergillus niger. nih.gov This modification redirected the metabolic intermediate oxaloacetate, which is also a precursor for citric acid, towards the synthesis of oxalic acid. The engineered strain, EOAH-1, produced 28.9 g/L of oxalic acid from glucose, a significant increase from the 15.6 g/L produced by the parent strain under the same conditions. nih.gov This represented a yield of 64.2% of the maximum theoretical yield. nih.gov

Further enhancements have been achieved by co-expressing multiple genes. For instance, researchers overexpressed both the oahA gene and the aoxA gene, which encodes for alternative oxidase (AOX), in A. niger. nih.gov The AOX pathway allows for the reoxidation of NADH without ATP production, which can accelerate glycolysis. nih.gov The resulting strain, EAOXOAH-1, achieved the same oxalic acid concentration (28 g/L) as the strain overexpressing only oahA, but accomplished it in 7 days instead of 9, indicating a higher rate of glucose consumption and increased production efficiency. nih.gov

Another key aspect of enhancing yields is the optimization of fermentation conditions, which complements genetic modifications. A study using the fungus Sclerotium rolfsii demonstrated the power of this combined approach. scielo.br By systematically optimizing the concentrations of media components—including glucose, yeast extract, and potassium phosphate (B84403)—using a response surface methodology, researchers increased oxalic acid production threefold, from 20 mmol/L to 71 mmol/L. scielo.brscielo.br

These metabolic engineering and process optimization strategies highlight the potential to develop highly efficient and economically competitive bioprocesses for oxalic acid production from renewable feedstocks. nih.gov

The following table presents research findings on the enhancement of oxalic acid production through metabolic engineering.

| Microorganism | Genetic Modification | Parent Strain Production | Engineered Strain Production | Key Finding |

| Aspergillus niger WU-2223L | Overexpression of oahA gene (oxaloacetate hydrolase) | 15.6 g/L | 28.9 g/L | Overexpression of a single gene significantly increased final oxalic acid titer and yield. nih.gov |

| Aspergillus niger WU-2223L | Overexpression of oahA and aoxA (alternative oxidase) genes | 28 g/L in 9 days (EOAH-1 strain) | 28 g/L in 7 days | Co-expression accelerated glucose consumption and shortened the fermentation time for the same yield. nih.gov |

| Sclerotium rolfsii Sr25 | None (Wild-type) | 20 mmol/L | 71 mmol/L | Optimization of culture medium composition led to a 3.5-fold increase in oxalic acid concentration. scielo.br |

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the transformation of oxalic acid and the reactions of α-hydroxy acids like glycolic acid involves a combination of kinetic studies and the characterization of reaction intermediates and products. These investigations provide fundamental insights into the sequence of elementary steps, the rate-determining steps, and the factors influencing reaction rates and selectivity.

The direct hydrogenation of oxalic acid to glycolic acid is a promising green chemical process. Kinetic studies have been instrumental in understanding the reaction network and optimizing conditions for high selectivity towards glycolic acid.

The hydrogenation of oxalic acid is a complex reaction with multiple potential pathways, including the desired conversion to glycolic acid, over-hydrogenation to ethylene (B1197577) glycol, and decomposition to volatile compounds. nih.govresearchgate.net Research has shown that the reaction temperature plays a critical role in product distribution. For instance, at temperatures above 120°C, the decomposition of oxalic acid to formic acid and carbon dioxide becomes a dominant pathway. researchgate.netchemistryviews.org

Kinetic modeling based on the Langmuir-Hinshelwood mechanism has been applied to describe the surface reactions on heterogeneous catalysts. nih.gov These models help in quantifying the specific reaction rates for the formation of different products. For example, in a study using a ruthenium on activated carbon catalyst, the specific reaction rate for the hydrogenation of oxalic acid to glycolic acid at 130°C was determined, highlighting the temperature dependency of the reaction kinetics. nih.gov

The influence of various reaction parameters on the kinetics has been systematically investigated. These include temperature, hydrogen pressure, and substrate concentration. researchgate.net Studies have demonstrated that lower temperatures, typically in the range of 75-100°C, and high hydrogen pressures favor the selective formation of glycolic acid. nih.govnih.gov For instance, a high yield of glycolic acid (95%) was achieved after 4 hours in a batch reactor at 75°C and 100 bar H2 pressure. nih.gov In continuous flow reactors, even higher yields (100%) have been reported at temperatures between 70-100°C and a hydrogen pressure of 60 bar. nih.gov

Table 1: Influence of Temperature on Oxalic Acid Hydrogenation

The oxidative decarboxylation of α-hydroxy acids, such as glycolic acid, is a fundamental reaction in organic chemistry and biochemistry. Mechanistic studies have revealed different pathways depending on the oxidant and reaction conditions.

In the presence of bromine water, the oxidative decarboxylation of α-hydroxy acids proceeds through different mechanisms depending on the pH. rsc.orgnih.gov In acidic medium (pH 2-5), hypobromous acid (HOBr) is the primary oxidant, and the reaction involves the undissociated form of the α-hydroxy acid. nih.gov The proposed mechanism involves the formation of a hypobromite (B1234621) intermediate, which then undergoes decarboxylation. nih.gov The rate law is found to be first order in both HOBr and the hydroxy acid. nih.gov

Conversely, in neutral to alkaline conditions (above pH 6), molecular bromine (Br2) is the more effective oxidant, and the reaction proceeds via the carboxylate anion. rawdatalibrary.net A proposed mechanism involves the attack of Br2 at the carboxylate group, concurrent with a base-catalyzed removal of the hydroxyl proton. rawdatalibrary.net

Functional models of non-heme iron oxygenases have also been shown to catalyze the oxidative decarboxylation of α-hydroxy acids. researchgate.net In these systems, an iron(II)-α-hydroxy acid complex reacts with molecular oxygen. researchgate.net The proposed mechanism implicates the formation of an iron(III)-superoxo species, which then abstracts the α-C-H atom of the hydroxy acid, initiating the decarboxylation process. researchgate.net

Enzymes play a crucial role in the metabolism of glycolic acid. Glycolic acid oxidase is a key enzyme that catalyzes the oxidation of glycolate (B3277807) to glyoxylate (B1226380), with the concomitant production of hydrogen peroxide.

This enzyme, which belongs to the family of oxidoreductases, utilizes flavin mononucleotide (FMN) as a cofactor. The reaction proceeds via the transfer of electrons from the (S)-2-hydroxy acid substrate to oxygen. The systematic name for this enzyme class is (S)-2-hydroxy-acid:oxygen 2-oxidoreductase.

Kinetic studies of glycolic acid oxidase isolated from various sources, including human liver and Escherichia coli, have been performed. The enzyme from human liver exhibits a broad specificity for α-hydroxy acids, with glycolate being the most effective substrate. The Michaelis constant (Km) for glycolate has been determined, providing a measure of the enzyme's affinity for its substrate.

The activity of glycolic acid oxidase can be influenced by various factors, including pH and the presence of inhibitors. For instance, the enzyme from E. coli shows maximum activity at a pH between 6 and 7.

Chemoenzymatic cascade reactions have been developed to convert glycerol (B35011) to glycolic acid. In one such pathway, glycerol is first oxidized to dihydroxyacetone (DHA) by glycerol dehydrogenase. The DHA is then chemically oxidized to glycolic acid using an oxidant like sodium chlorite.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as powerful tools for investigating the mechanistic details of chemical reactions at an atomic level. These methods provide insights into reaction barriers, the structure of transition states and intermediates, and the nature of catalytic sites, complementing experimental findings.

Quantum chemical (QC) calculations are invaluable for determining the energetics of reaction pathways, including the calculation of activation energy barriers and the relative energies of intermediates. This information is crucial for understanding reaction kinetics and selectivity.

For the hydrogenation of oxalic acid, QC calculations can be used to model the potential energy surface of the reaction, identifying the transition states and intermediates involved in the conversion to glycolic acid and other products. chemistryviews.org The activation energy barrier (Ea) is a key parameter that determines the reaction rate, and its accurate calculation can help in predicting the feasibility of a particular reaction pathway.

In the context of glycolic acid itself, QC calculations have been employed to study its conformational landscape and spectroscopic properties. These calculations have helped to determine the relative energies of different conformers and the energy barriers for their interconversion. For example, the conversion of the most stable conformer (SSC) to another conformer (GAC) has a calculated barrier of about 25 kJ mol⁻¹.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules and materials, particularly in the context of catalysis. DFT calculations can provide detailed insights into the nature of active sites on a catalyst surface and how reactants and intermediates interact with these sites.

In the electrocatalytic reduction of oxalic acid to glycolic acid, DFT studies have been employed to understand the role of the catalyst. For instance, in the case of a black TiO2 electrocatalyst, DFT calculations revealed that surface Ti³⁺ states are the primary catalytic sites. researchgate.net A detailed step-by-step mechanism at the atomic level was proposed based on these calculations. researchgate.net

DFT has also been used to investigate the adsorption of reactants and intermediates on catalyst surfaces. For example, the adsorption of the hydrogen oxalate (B1200264) anion on various platinum-based alloy surfaces has been studied using DFT to evaluate their potential as electrocatalysts for oxalic acid oxidation.

Furthermore, DFT calculations have been instrumental in understanding how promoters enhance catalytic activity and selectivity. In the hydrogenation of oxalic acid using ruthenium-tin catalysts, DFT can help elucidate the electronic and geometric effects of adding tin to the ruthenium catalyst. nih.govnih.gov Similarly, in the electrocatalytic hydrogenation of oxalic acid on anatase titanium dioxide, DFT has shown that adsorbed Al³⁺ ions act as electrophilic adsorption sites, enhancing the binding of oxalic acid and the glyoxylic acid intermediate, thereby promoting the reaction rate. rsc.org

Table 2: Summary of Computational Studies on Oxalic Acid Conversion

Molecular Dynamics Simulations for System Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering atomic-level insights into the complex and dynamic interactions between molecules in a system. In the context of the 2-Hydroxyacetic acid (glycolic acid) and oxalic acid system, MD simulations can elucidate the nature of their interactions with each other and with a solvent, typically water. While direct MD studies on a mixed aqueous solution of glycolic and oxalic acid are not extensively available in publicly accessible literature, a significant body of research exists on the individual behavior of these acids in aqueous environments and in clusters with water molecules. By examining these individual studies, we can infer the likely interactions within the mixed system.

Theoretical investigations have been conducted on the binding strength and collective effects of multiple hydrogen bonds in a glycolic acid-water dimer. researchgate.net These studies highlight the importance of hydrogen bonding in the interaction of glycolic acid with its environment. Further computational work has explored the clustering of glycolic acid with a larger number of water molecules, from three to six. nih.gov These simulations reveal that in the most stable configurations, the water molecules form a hydrogen-bonded cluster with the carboxylic group of the glycolic acid. Notably, the intramolecular hydrogen bond within the glycolic acid molecule remains intact in these low-energy clusters. nih.govresearchgate.net This persistence of the intramolecular hydrogen bond is a key feature of glycolic acid's structure in an aqueous environment and in dimers with itself. researchgate.net

For oxalic acid, the simplest dicarboxylic acid, MD simulations have been employed to study its aggregation and interaction with water. These studies are crucial for understanding atmospheric processes where oxalic acid can form aerosol particles that subsequently interact with water vapor. nih.gov The hydrogen-bonding capabilities of oxalic acid are central to these phenomena. nih.gov Theoretical studies on hydrated oxalic acid dimers have shown that the presence of water molecules can significantly affect the intermolecular hydrogen bonds between two oxalic acid molecules. While one water molecule has a minor effect, the addition of two or more water molecules can weaken and eventually break the direct hydrogen bonds between the oxalic acid molecules. ucr.edu Furthermore, at higher hydration levels, water-assisted proton transfer and isomerization of oxalic acid can be observed. ucr.edu This indicates a strong competition between oxalic acid-oxalic acid and oxalic acid-water interactions.

A comparative molecular dynamics study of glycolic acid and oxalic acid in a physiological salt solution has provided direct insights into their differing structural effects on the surrounding water. researchgate.net This study utilized pair distribution functions and frequency-dependent diffusion coefficients to probe the water distribution around each acid. researchgate.net The results indicated a detectable difference in how these two acids structure the water molecules in their immediate vicinity, which can be attributed to their distinct molecular structures and hydrogen bonding capacities. researchgate.net

The interactions of oxalic acid are not limited to water. Its ability to form stable hydrogen-bonded clusters with other atmospheric molecules like sulfuric acid and ammonia (B1221849) has also been a subject of theoretical investigation. nih.govresearchgate.net These studies underscore the strong hydrogen-donating and accepting capabilities of oxalic acid's two carboxylic acid groups. nih.gov

The following data tables summarize key findings from molecular dynamics simulations and theoretical studies on the interactions of glycolic acid and oxalic acid.

Table 1: Qualitative Comparison of Interaction Characteristics from Molecular Dynamics Studies

| Feature | 2-Hydroxyacetic Acid (Glycolic Acid) | Oxalic Acid |

| Intramolecular H-Bond | Preserved in aqueous clusters and dimers. nih.govresearchgate.net | Can be influenced by hydration level. ucr.edu |

| Intermolecular H-Bonding with Water | Forms H-bonds primarily through the carboxylic group. nih.gov | Forms extensive H-bonds with water, which can disrupt oxalic acid dimers. ucr.edu |

| Aggregation Tendency | Forms intermolecular hydrogen bonds with other glycolic acid molecules. researchgate.net | Tends to form aggregates, a key process in aerosol formation. nih.gov |

| Interaction with Water Structure | Induces a specific structuring of surrounding water molecules. researchgate.net | Induces a distinct structuring of surrounding water molecules, different from glycolic acid. researchgate.net |

Table 2: Key Research Findings from Theoretical and Simulation Studies

| Study Focus | Key Findings |

| Glycolic Acid-Water Clusters | In clusters with 3 to 6 water molecules, the water molecules preferentially form a hydrogen-bonded network with the carboxylic acid group of glycolic acid. nih.gov The intramolecular hydrogen bond of glycolic acid remains intact. nih.gov |

| Hydrated Oxalic Acid Dimers | The stability of oxalic acid dimers is sensitive to hydration. Two or more water molecules can weaken or break the intermolecular hydrogen bonds between the oxalic acid molecules. ucr.edu |

| Comparative MD Study | Differences in the water distribution around glycolic acid and oxalic acid were detected using pair distribution functions and diffusion coefficients, indicating distinct solvation structures. researchgate.net |

| Oxalic Acid in the Atmosphere | Oxalic acid plays a significant role in aerosol nucleation due to its ability to form stable hydrogen-bonded clusters with water and other atmospheric molecules. ucr.edunih.govresearchgate.net |

Biological and Biochemical Roles

Metabolic Cycles and Intermediates

The glyoxylate (B1226380) cycle is a crucial anabolic metabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.org This cycle is prominent in plants, bacteria, protists, and fungi. wikipedia.org It allows these organisms to utilize simple two-carbon compounds, such as acetate, for the synthesis of carbohydrates when complex sugars like glucose are unavailable. wikipedia.org In plants, the glyoxylate cycle is particularly active in germinating seeds, where it facilitates the conversion of stored lipids into sugars to support the growth of the seedling. wikipedia.org

The cycle bypasses the decarboxylation steps of the TCA cycle, thereby conserving carbon skeletons for biosynthesis. wikipedia.orgnih.gov Two key enzymes are unique to the glyoxylate cycle: isocitrate lyase (ICL) and malate (B86768) synthase (MS). taylorandfrancis.comnumberanalytics.com ICL catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate. wikipedia.org Glyoxylate then condenses with acetyl-CoA to form malate, a reaction catalyzed by MS. wikipedia.org The succinate produced can be used for biosynthetic purposes, such as the formation of carbohydrates through gluconeogenesis. taylorandfrancis.cominflibnet.ac.in

While 2-hydroxyacetic acid (glycolic acid) is not a direct intermediate in the main glyoxylate cycle, its oxidized form, glyoxylate, is a central component. numberanalytics.com Glycolic acid can be oxidized to glyoxylate, which then enters the cycle. proteopedia.org In plants, the enzymes of the glyoxylate cycle are located in specialized peroxisomes called glyoxysomes. wikipedia.orgnumberanalytics.com This compartmentalization is vital for the cycle's efficient operation. numberanalytics.com

The glyoxylate cycle's activity is tightly regulated. A key regulatory point is the enzyme isocitrate dehydrogenase, which directs isocitrate into the TCA cycle. When this enzyme is inactivated, isocitrate is diverted into the glyoxylate cycle. inflibnet.ac.in In some pathogenic fungi, the enzymes of the glyoxylate cycle show increased activity upon contact with a human host, suggesting a role in pathogenesis. wikipedia.orgnih.gov

| Enzyme | Reaction Catalyzed | Organism Group |

| Isocitrate Lyase (ICL) | Isocitrate → Succinate + Glyoxylate | Plants, Bacteria, Fungi |

| Malate Synthase (MS) | Glyoxylate + Acetyl-CoA → Malate | Plants, Bacteria, Fungi |

| Glycolate (B3277807) Oxidase | Glycolate → Glyoxylate + H₂O₂ | Plants, Higher Organisms |

| Glyoxylate Reductase | Glyoxylate + NAD(P)H → Glycolate + NAD(P)⁺ | Plants, Humans |

Both 2-hydroxyacetic acid and oxalic acid, along with their related intermediates, serve as precursors for various biomolecules.

2-Hydroxyacetic acid (Glycolic Acid): Glycolic acid is a key metabolite in photorespiration in plants. It is readily oxidized to glyoxylate, which is a versatile precursor. proteopedia.org Glyoxylate can be used in the synthesis of amino acids, such as glycine, and is also a central intermediate in the glyoxylate cycle, which ultimately allows for the synthesis of carbohydrates from fats. nih.gov In metabolic engineering, Escherichia coli has been engineered to produce various chemicals, including organic acids and amino acids, by manipulating the glyoxylate cycle. nih.gov

Oxalic Acid: Oxalic acid is considered an end product of metabolism in many organisms. researchgate.nettubitak.gov.tr However, it also has defined roles as a precursor. In humans, oxalic acid is required for the formation of uracil (B121893) and orotic acid, which are essential components of RNA. nih.govresearchgate.net In plants, the biosynthesis of oxalic acid can occur through several pathways, with glyoxylate, L-ascorbic acid, and oxaloacetate being proposed as primary precursors. tubitak.gov.trresearchgate.net The relative contribution of these pathways can vary between different plant species and developmental stages. oup.comnih.gov For instance, in some oxalate-accumulating plants, L-ascorbic acid is a significant precursor to oxalic acid. oup.com In the fungus-like protist Streptomyces cattleya, L-aspartate is a primary precursor for oxalic acid biosynthesis via oxaloacetate. nih.gov

| Precursor Compound | Biosynthesized Biomolecule(s) | Organism(s) |

| 2-Hydroxyacetic acid (via Glyoxylate) | Glycine, Carbohydrates | Plants, Bacteria |

| Oxalic Acid | Uracil, Orotic Acid | Humans |

| L-Ascorbic Acid | Oxalic Acid | Plants (e.g., rhubarb, spinach) |

| Oxaloacetate | Oxalic Acid | Fungi, Bacteria (Streptomyces cattleya) |

| Glyoxylate | Oxalic Acid | Plants |

Enzymatic Transformations

Glycolate oxidase (GOX) is a flavin mononucleotide (FMN)-dependent enzyme that plays a critical role in the metabolism of 2-hydroxy acids. proteopedia.org In higher plants, this enzyme is primarily involved in photorespiration, where it catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct. proteopedia.orgnih.govnih.gov

The reaction is as follows: Glycolate + O₂ → Glyoxylate + H₂O₂

This enzyme is located in the peroxisomes. nih.gov While the primary substrate for glycolate oxidase is glycolate, it can also catalyze the oxidation of glyoxylate to oxalate (B1200264), although with a lower efficiency. nih.govresearchgate.net The formation of oxalate from glycolate in rat and human liver appears to proceed predominantly through the sequential action of glycolate oxidase and then either lactate (B86563) dehydrogenase or xanthine (B1682287) oxidase acting on the intermediate glyoxylate. nih.gov

However, the role of glycolate oxidase as the primary enzyme for oxalate synthesis in plants has been debated. Some studies suggest that oxalate accumulation and regulation can be independent of glycolate oxidase activity in certain plants like rice. oup.com

Glyoxylate reductase is an enzyme that catalyzes the reduction of glyoxylate to glycolate. wikipedia.org This reaction is important for regulating the levels of glyoxylate within the cell. wikipedia.org In plants, this enzyme is located in the cytoplasm and can use both NADH and NADPH as cofactors, with a preference for NADPH. wikipedia.org By converting glyoxylate to the less reactive glycolate, glyoxylate reductase helps to detoxify the cell, as high levels of glyoxylate can be inhibitory to key photosynthetic enzymes like RuBisCO. wikipedia.org

In humans, a protein with both glyoxylate reductase and hydroxypyruvate reductase activity (GRHPR) is crucial for preventing the buildup of glyoxylate. wikipedia.orgmedlineplus.gov This enzyme converts glyoxylate to glycolate, which can be easily excreted. medlineplus.gov A deficiency in GRHPR activity leads to the accumulation of glyoxylate, which is then oxidized to oxalate. medlineplus.gov This results in a condition known as primary hyperoxaluria type 2, characterized by increased urinary excretion of oxalate and the formation of kidney stones. medlineplus.govnih.gov

The reaction catalyzed by glyoxylate reductase is: Glyoxylate + NAD(P)H + H⁺ → Glycolate + NAD(P)⁺ uniprot.org

The enzyme's activity is vital for maintaining metabolic balance and preventing the toxic accumulation of glyoxylate. wikipedia.org

| Enzyme/Protein | Function | Cellular Location (Plants) | Cellular Location (Humans) | Associated Condition (in case of deficiency) |

| Glycolate Oxidase (GOX) | Oxidizes glycolate to glyoxylate; can also oxidize glyoxylate to oxalate. | Peroxisomes | Peroxisomes | Hyperoxaluria Type 1 (if AGT is deficient) nih.gov |

| Glyoxylate Reductase (GR/GRHPR) | Reduces glyoxylate to glycolate. | Cytoplasm | Cytoplasm, Peroxisomes | Primary Hyperoxaluria Type 2 medlineplus.govnih.gov |

Environmental Chemistry and Atmospheric Interactions

Atmospheric Fate and Degradation Pathways

The persistence and transformation of glycolic and oxalic acids in the atmosphere are governed by their reactions with key tropospheric oxidants and their susceptibility to photochemical degradation.

Reactions with Tropospheric Oxidants (OH, Cl, NO3 Radicals)

The primary chemical loss processes for many organic compounds in the troposphere are reactions with the hydroxyl radical (OH) during the day, the nitrate (B79036) radical (NO₃) at night, and to a lesser extent, chlorine atoms (Cl) in marine or polluted urban environments. nih.gov

2-Hydroxyacetic Acid (Glycolic Acid):

The gas-phase reaction of glycolic acid with the hydroxyl (OH) radical is understood to proceed via hydrogen abstraction, leading to the formation of primary C-centered radicals. researchgate.net However, specific experimental rate constants for the gas-phase reactions of glycolic acid with OH, Cl, and NO₃ radicals are not well-established in the reviewed literature.

A significant atmospheric reaction for glycolic acid involves the sulfur trioxide (SO₃) radical. This reaction forms glycolic acid sulfate (B86663) (GAS), an organosulfate that is an important tracer for secondary organic aerosols. epa.govmdpi.com The reaction is proposed to be near the collision-limit, indicating a rapid and efficient conversion process. epa.govmdpi.com

Oxalic Acid:

The atmospheric degradation of oxalic acid through reactions with major tropospheric oxidants has been studied theoretically. The reaction is initiated by H-atom abstraction, followed by dehydrogenation and decarboxylation. acs.org The calculated rate coefficients at 298 K for the gas-phase reactions of oxalic acid are presented in Table 1. The reaction with the OH radical is the most significant of the three, although it is still a relatively slow process. The reactions with Cl and NO₃ radicals are considerably slower, suggesting they are minor loss pathways for oxalic acid in the gas phase. acs.org

| Reactant Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| OH | 2.48 × 10⁻¹⁵ |

| Cl | 2.37 × 10⁻²⁰ |

| NO₃ | 6.16 × 10⁻²³ |

Photochemical Degradation Mechanisms

Photolysis, the breakdown of compounds by sunlight, can be another important atmospheric removal process.

2-Hydroxyacetic Acid (Glycolic Acid):

Direct photochemical degradation of glycolic acid itself is not considered a primary atmospheric sink. acs.org However, its photochemistry is complex and can be initiated by UV radiation. Studies in matrix isolation show that UV irradiation can lead to the formation of various photoproducts, including molecular complexes of formaldehyde (B43269) with water, carbon monoxide, and carbon dioxide. acs.org The photodissociation appears to be dependent on the specific conformer of the glycolic acid molecule being irradiated. nih.gov Furthermore, the photodissociation of iron(III) oxalate (B1200264) complexes in aerosols can initiate the oxidation of glycolic acid, leading to products such as glyoxal (B1671930), glycolic acid, and glyoxylic acid. copernicus.org

Oxalic Acid:

Oxalic acid can undergo photolysis. The photolysis of oxalic acid vapor at wavelengths between 237–313 nm results in its decomposition into carbon dioxide and formic acid. nist.gov In the aqueous phase of aerosols, the complexation of iron(III) with oxalic acid creates a strong chromophore. This iron(III) oxalate complex efficiently absorbs near-UV radiation (λ > 350 nm) and photodissociates to produce iron(II) and the carbon dioxide anion radical, which can then drive further oxidation chemistry within the aerosol. copernicus.org Glyoxylic acid, a significant precursor to oxalic acid, also undergoes aqueous photochemistry, yielding oxalic acid, formic acid, and other products, thereby providing an indirect photochemical pathway for oxalic acid formation. nist.gov

| Initial Compound | Process | Key Products | Reference |

|---|---|---|---|

| Glycolic Acid | UV Photolysis (Matrix) | Formaldehyde-Water Complex, Formaldehyde-CO Complex, Formaldehyde-CO₂ Complex | acs.org |

| Glycolic Acid | Oxidation via Iron(III) Oxalate Photodissociation | Glyoxal, Glyoxylic Acid | copernicus.org |

| Oxalic Acid | Gas-Phase Photolysis | Carbon Dioxide, Formic Acid | nist.gov |

| Iron(III) Oxalate Complex | Aqueous-Phase Photodissociation | Iron(II), CO₂⁻ Radical | copernicus.org |

| Glyoxylic Acid | Aqueous-Phase Photolysis | Oxalic Acid, Formic Acid, Glyoxal, Tartaric Acid | nist.gov |

Role in Aerosol Formation and Climate Processes

Both glycolic and oxalic acid are key species in the formation and growth of atmospheric aerosols, which have significant impacts on air quality and the Earth's climate system.

Contribution to Secondary Organic Aerosols (SOA)

Secondary organic aerosols are formed in the atmosphere from the oxidation of VOCs. mdpi.com Both glycolic and oxalic acid are important components of SOA.

2-Hydroxyacetic Acid (Glycolic Acid):

Glycolic acid contributes to the mass of secondary organic aerosols. researchgate.net It is formed from the aqueous photooxidation of precursors like glycolaldehyde, which itself is an oxidation product of common VOCs such as isoprene (B109036) and ethene. copernicus.orgnih.gov The low volatility of glycolic acid allows it to remain in the particle phase. acs.org A recently discovered and significant pathway involves the gas-phase reaction of glycolic acid with the SO₃ radical to form glycolic acid sulfate (GAS). epa.govmdpi.com GAS is an extremely low-volatility organic compound that partitions preferentially to the aerosol phase and serves as a key tracer for SOA formation. epa.govmdpi.com

Oxalic Acid:

Oxalic acid is one of the most abundant dicarboxylic acids found in atmospheric aerosols and is considered an end product of the oxidation of many different precursors. researchgate.netcapes.gov.brrsc.org Its formation is a key indicator of SOA production. capes.gov.br While it can have primary emission sources, the majority of atmospheric oxalic acid is formed through secondary processes, including aqueous-phase reactions in clouds and fogs and photochemical aging of other organic species. researchgate.netcapes.gov.br The oxidation of glyoxal in the aqueous phase is a well-established pathway to oxalic acid formation, contributing significantly to SOA mass. nist.gov

Interactions and Cluster Formation with Atmospheric Species (e.g., Ammonia (B1221849), Water)

The ability of these acids to form molecular clusters with other atmospheric trace gases, such as ammonia and water, is crucial for the initial stages of new particle formation (nucleation).

2-Hydroxyacetic Acid (Glycolic Acid):

Glycolic acid has been shown to enhance the formation rates of clusters containing sulfuric acid and ammonia, particularly at the lower temperatures found at higher altitudes. It can act as a "catalytic" agent, bridging the formation of pure sulfuric acid-ammonia clusters, thereby playing a role in atmospheric new particle formation.

Oxalic Acid:

Oxalic acid readily forms stable clusters with ammonia and water molecules. nih.gov Quantum chemical calculations have shown that the oxalic acid-ammonia heterodimer is thermodynamically favorable and likely to be present in significant concentrations in the atmosphere, where it can participate in new particle formation. The subsequent hydration of these clusters is also a key step in their growth. nih.gov The formation of these clusters is generally more favorable under colder ambient conditions. nih.gov The interaction is strong enough to lead to acid dissociation and the formation of an ion pair within the cluster. nih.gov

Advanced Materials and Industrial Chemical Applications

Monomers for Sustainable Polymer Synthesis

Glycolic acid and, to some extent, oxalic acid are valuable monomers for creating more sustainable polymers, addressing the growing demand for environmentally friendly plastics.

Production of Polyglycolic Acid (PGA)

Polyglycolic acid (PGA) is the simplest linear, aliphatic polyester (B1180765) and is known for its biodegradability. wikipedia.org Glycolic acid is the primary monomer for the synthesis of PGA. uva.nl There are two main methods for producing PGA from glycolic acid:

Direct Polycondensation: This is the simplest method, involving the removal of water as a condensation product from glycolic acid. uva.nl However, this process typically results in a low molecular weight PGA. wikipedia.org

Ring-Opening Polymerization (ROP): This is the more common method for synthesizing high molecular weight PGA. It involves the thermal cracking of glycolic acid to form its cyclic dimer, glycolide (B1360168). The subsequent ring-opening polymerization of glycolide yields high molecular weight PGA, which is a tough, fiber-forming polymer. wikipedia.orguva.nl

High molecular weight PGA is crucial for applications requiring mechanical stability, such as in the medical field for absorbable sutures and tissue scaffolding. scispace.comresearchgate.net

| PGA Synthesis Method | Description | Typical Product Molecular Weight |

| Direct Polycondensation of Glycolic Acid | A step-growth polymerization where water is removed to link glycolic acid monomers. uva.nl | Low |

| Ring-Opening Polymerization of Glycolide | The cyclic dimer of glycolic acid (glycolide) is polymerized. wikipedia.org | High |

Co-polymerization with other Monomers

To tailor the properties of biodegradable polymers, such as degradation rate and mechanical strength, glycolic acid and its derivatives are often copolymerized with other monomers. nih.gov

Poly(lactic-co-glycolic acid) (PLGA): This is a widely used copolymer synthesized from lactic acid and glycolic acid. ijaem.net By adjusting the ratio of lactic to glycolic acid, the properties of PLGA can be finely tuned for various applications, particularly in the biomedical field. nih.govijaem.net

Other Copolymers: Glycolic acid is also copolymerized with monomers like ε-caprolactone to form poly(glycolide-co-caprolactone) and with trimethylene carbonate to create poly(glycolide-co-trimethylene carbonate). wikipedia.org

Oxalic Acid as an Initiator: Oxalic acid has been utilized as an initiator in the copolymerization of carbon dioxide and propylene (B89431) oxide to synthesize polyols, demonstrating its role in creating CO2-based polymers. rsc.org

| Copolymer | Monomers | Key Properties/Applications |

| Poly(lactic-co-glycolic acid) (PLGA) | Lactic Acid, Glycolic Acid | Tunable degradation rate, widely used in biomedical devices. nih.govijaem.net |

| Poly(glycolide-co-caprolactone) | Glycolic Acid, ε-caprolactone | Used for absorbable sutures. wikipedia.org |

| Poly(glycolide-co-trimethylene carbonate) | Glycolic Acid, Trimethylene Carbonate | Used for absorbable sutures. wikipedia.org |

| CO2-based Polyols | Carbon Dioxide, Propylene Oxide | Oxalic acid acts as an initiator. rsc.org |

Green Chemistry and CO2 Valorization

The chemical industry is increasingly looking towards sustainable feedstocks to reduce its reliance on fossil fuels and mitigate its environmental impact. uva.nl Carbon dioxide, a greenhouse gas, is being explored as a viable alternative carbon source. fraunhofer.de

Derivation from CO2 as a Feedstock

Both glycolic acid and oxalic acid can be derived from carbon dioxide, positioning them as key platform chemicals in a circular carbon economy. uva.nldntb.gov.ua The process often involves the electrochemical reduction of CO2. nih.govnih.gov

A promising pathway involves the electrochemical reduction of CO2 to formic acid derivatives, which can then be converted into oxalic acid. uva.nlrsc.org Oxalic acid can subsequently be reduced to produce glycolic acid. rsc.orgrsc.org Direct electrochemical routes to convert CO2 to oxalic acid are also being actively researched and have shown potential to be economically competitive with traditional fossil-fuel-based methods. nih.govacs.org

Sustainable Routes for Chemical Production

The utilization of CO2 as a raw material for chemical production is a cornerstone of green chemistry, aiming to create a more sustainable and climate-neutral chemical industry. fraunhofer.decefic.org The conversion of CO2 into valuable chemicals like oxalic and glycolic acid is part of a broader strategy known as Carbon Capture and Utilization (CCU). uva.nlfraunhofer.de

These sustainable routes offer several advantages:

Reduced Fossil Fuel Dependence: They provide an alternative to petroleum-based chemical production. uva.nl

Carbon Circularity: They enable the recycling of carbon, contributing to a circular economy. cefic.org

Potential for Environmental Benefits: By utilizing a greenhouse gas as a feedstock, these processes can help reduce the environmental footprint of the chemical industry. cefic.orgresearchgate.net

Research is focused on improving the efficiency of these conversion processes, for instance, by developing advanced catalysts and optimizing reaction conditions to make them industrially viable. nih.govrsc.org

Co-crystallization Research with Other Active Ingredients

In the pharmaceutical industry, co-crystallization is a technique used to modify and enhance the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govresearchgate.net Co-crystals are crystalline structures composed of an API and a co-former, held together by non-covalent interactions. nih.gov

Oxalic acid is a versatile and frequently used co-former in the development of pharmaceutical co-crystals. mdpi.com Its ability to form stable hydrogen-bonded assemblies with various APIs can lead to significant improvements in properties such as:

Solubility: Many APIs suffer from poor water solubility, which can limit their bioavailability. Co-crystallization with oxalic acid has been shown to enhance the solubility of several drugs, including loratadine (B1675096) and apixaban. mdpi.comumn.edu

Stability: Co-crystals can exhibit improved physical stability compared to the pure API. umn.edu

Dissolution Rate: An enhanced dissolution rate can lead to better absorption of the drug in the body. The intrinsic dissolution rate of a loratadine-oxalic acid co-crystal was found to be 90 times that of the pure drug. umn.edu

Numerous studies have demonstrated the successful co-crystallization of various APIs with oxalic acid, including praziquantel, fluconazole, and lamivudine. mdpi.comresearchgate.net This approach offers a valuable strategy for optimizing drug formulations and developing more effective pharmaceutical products. nih.gov

| Active Pharmaceutical Ingredient (API) | Co-former | Improved Property |

| Loratadine | Oxalic Acid | Enhanced solubility and dissolution rate. umn.edu |

| Apixaban | Oxalic Acid | Improved solubility and bioavailability. mdpi.com |

| Praziquantel | Oxalic Acid | Formation of new solid-state phases. researchgate.net |

| Fluconazole | Oxalic Acid | Synthesis of a highly soluble crystalline form. mdpi.com |

| Lamivudine | Oxalic Acid | Improved properties through co-crystal formation. mdpi.com |

Glycolic Acid as a Co-former for Property Modulation of Active Pharmaceutical Ingredients (APIs)

Glycolic acid (2-hydroxyacetic acid) is utilized as a co-former to create pharmaceutical co-crystals, which are multi-component systems designed to improve the properties of an Active Pharmaceutical Ingredient (API). d-nb.info By forming co-crystals, the inherent properties of the API, such as solubility, stability, and melting point, can be systematically altered without changing the molecule's intrinsic therapeutic effect. researchgate.net

The formation of these co-crystals relies on creating robust intermolecular interactions, primarily hydrogen bonds, between the API and the co-former. researchgate.net Glycolic acid, with its carboxylic acid and hydroxyl groups, is an excellent candidate for forming these directed hydrogen-bonded assemblies. researchgate.netnih.gov

Research has demonstrated the successful application of glycolic acid in modulating API properties. For instance, co-crystals have been prepared with a variety of APIs, including picolinamide, nicotinamide, isonicotinamide, and caffeine (B1668208). researchgate.net In a study involving the antitubercular drug isoniazid, co-crystallization with glycolic acid resulted in the formation of a new solid phase with distinct structural characteristics. nih.gov Another example includes a co-crystal of the experimental drug AMG517, where the use of glycolic acid as a co-former led to an increase in the drug's aqueous solubility. researchgate.net The analysis of these co-crystal structures often reveals characteristic hydrogen bonding patterns, known as heterosynthons, which are key to the stability and modified properties of the resulting material. researchgate.net

| API | Co-former | Stoichiometric Ratio (API:Co-former) | Observed Property Modulation | Reference |

| Isoniazid | Glycolic acid | 1:1 | Formation of a new co-crystal phase | nih.gov |

| AMG517 | Glycolic acid | Not specified | Increased aqueous solubility | researchgate.net |

| Picolinamide | Glycolic acid | 1:1 | Formation of stable co-crystal | researchgate.net |

| Nicotinamide | Glycolic acid | 2:1 | Formation of stable co-crystal | researchgate.net |

| Isonicotinamide | Glycolic acid | 1:1 | Formation of stable co-crystal | researchgate.net |

| Caffeine | Glycolic acid | 1:2 | Formation of stable co-crystal | researchgate.net |

Oxalic Acid as a Co-former in Agrochemical or Pharmaceutical Co-crystals

Oxalic acid is a versatile and widely used co-former in the development of both pharmaceutical and agrochemical co-crystals. azonano.comnih.gov Its ability to form strong hydrogen bonds makes it highly effective in constructing new crystalline structures with improved physicochemical properties. mdpi.com In the pharmaceutical industry, the use of co-formers like oxalic acid is a key strategy for enhancing the solubility, dissolution rate, and stability of APIs. azonano.comnih.gov

In Pharmaceuticals:

Numerous studies have highlighted the benefits of using oxalic acid to form co-crystals with various APIs.

Loratadine: Co-crystals of the antihistamine loratadine with oxalic acid demonstrated significantly enhanced solubility and an intrinsic dissolution rate up to 90 times that of the pure drug, marking it as a promising candidate for new tablet formulations. mri-q.com

Voriconazole: An antifungal drug, voriconazole, formed a 2:1 co-crystal with oxalic acid dihydrate that showed higher solubility and a 2.28-fold enhancement in dissolution rate compared to the API alone. nih.gov

Pyrazinamide (B1679903): A new 1:1 co-crystal of the anti-tuberculosis drug pyrazinamide with oxalic acid was synthesized, showing increased thermal stability. mriquestions.com

Nadifloxacin (B1676911): The antibacterial drug nadifloxacin formed a 2:1 co-crystal with oxalic acid. wikipedia.org

Theophylline (B1681296): Co-crystals of theophylline with oxalic acid have been prepared and studied. d-nb.inforesearchgate.net

Caffeine: Co-crystallization with oxalic acid was shown to improve the stability of anhydrous caffeine against hydration. mdpi.com

9-Ethyladenine: Six new multi-component solids of this modified nucleobase with oxalic acid were prepared, demonstrating the versatility of oxalic acid in forming various salt and co-crystal phases. azonano.com

| API | Co-former | Stoichiometric Ratio (API:Co-former) | Observed Property Modulation | Reference |

| Loratadine | Oxalic acid | 1:1 and 2:1 | Enhanced solubility and dissolution rate (90x) | mri-q.com |

| Voriconazole | Oxalic acid dihydrate | 2:1 | Enhanced solubility and dissolution rate (2.28x) | nih.gov |

| Pyrazinamide | Oxalic acid | 1:1 | Increased thermal stability | mriquestions.com |

| Nadifloxacin | Oxalic acid | 2:1 | Formation of a new co-crystal phase | wikipedia.org |

| Caffeine | Oxalic acid | Not specified | Increased stability against hydration | mdpi.com |

In Agrochemicals:

Co-crystallization is also a valuable technique for modifying the properties of agrochemical actives. nih.gov For these compounds, achieving a higher melting point for better thermal stability during processing and storage is often a key objective. nih.gov

Cyprodinil: Co-crystals of this fungicide have been reported with oxalic acid. nih.gov

4-{(6-chloropyrid-3-yl)methylamino}furan-2(5H)-one: A co-crystal of this insecticidal active ingredient with oxalic acid has been developed for use as a pesticide. nih.gov

Itraconazole: Co-crystal solvates of this antifungal agent with oxalic acid have been synthesized and characterized. nih.gov

Complexation Chemistry and Research Probes

The ability of glycolic and oxalic acids to act as ligands allows them to form coordination complexes with various metal ions. This property is fundamental to their role in diverse chemical and biological systems.

Advanced Analytical and Detection Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating and quantifying glycolic acid and oxalic acid, often in complex matrices that may also contain structurally similar compounds like glyoxylic acid and glyoxal (B1671930). nih.govoup.com

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, EC, MS)